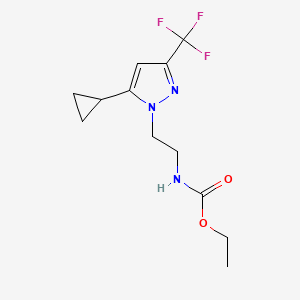

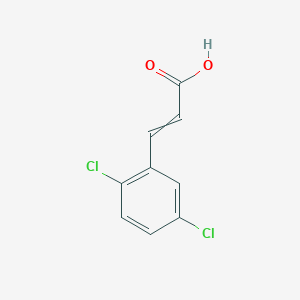

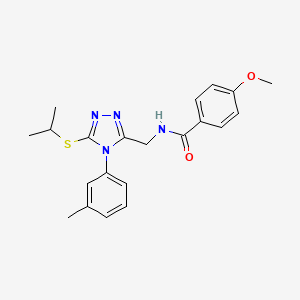

2-(naphthalen-2-yloxymethyl)-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole . The starting materials were o-phenylenediamine and naphtene-1-acetic acid/2-naphthoxyacetic acid . Another study reports the synthesis of novel Mannich bases 5-(naphthalen-2-yloxymethyl)-3-(substituted)aminomethyl-3H-[1,3,4]oxadiazole-2-thiones .Aplicaciones Científicas De Investigación

Anticancer Activity

2-(naphthalen-2-yloxymethyl)-1H-benzimidazole derivatives have been investigated for their anticancer properties. For instance, a study designed and synthesized novel compounds with a 2-methyl-benzimidazole ring, which were screened for their in vitro cytotoxic activity against various human tumor cell lines. The results highlighted the importance of the 5,6-dimethyl-benzimidazole or 2-methyl-benzimidazole ring, along with the 2-naphthylmethyl substituent at position-3 of the benzimidazole ring for cytotoxic activity. Specifically, a compound within this series demonstrated significant selectivity to certain cell lines, indicating its potential as an anticancer agent (Yang et al., 2019).

Antimicrobial Activity

Additionally, compounds related to 2-(naphthalen-2-yloxymethyl)-1H-benzimidazole have shown notable antimicrobial activity. For example, new N-(naphthalen-1-yl)propanamide derivatives were synthesized and evaluated for their antimicrobial effects against a range of bacteria and fungi species. The findings revealed that all compounds displayed significant activity, with certain derivatives exhibiting antifungal and anti-gram-positive bacterial activity comparable to established medications (Evren et al., 2020). Moreover, novel thiazole derivatives were synthesized and their antimicrobial and cytotoxic activities were assessed, further showcasing the potential of 2-(naphthalen-2-yloxymethyl)-1H-benzimidazole-related compounds in therapeutic applications (Dawbaa et al., 2021).

Bioimaging and Sensing Applications

Furthermore, benzimidazole-based ratiometric fluorescent pH probes have been developed for high-efficiency and fast-response visual detection of pH in acidic regions. These probes, which utilize 2,6-bis(1-alkyl-1H-benzimidazol-2-yl)naphthalene, exhibit large red shifts in emission spectra upon pH changes, indicating their potential use in real-time and reversible pH sensing in various applications, including bioimaging (Wu et al., 2018).

Electronic and Optical Applications

Compounds with a naphthalene benzimidazole structure have also been explored for electronic and optical applications. For instance, rigid naphthalene benzimidazole-based ligands were synthesized and utilized to create deep red phosphorescent cyclometalated iridium(III) complexes. These complexes exhibit strong emissions extending up to the near-infrared region and have been applied in organic light-emitting diodes, displaying high external quantum efficiency and deep red emission (Rajakannu et al., 2020).

Propiedades

IUPAC Name |

2-(naphthalen-2-yloxymethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O/c1-2-6-14-11-15(10-9-13(14)5-1)21-12-18-19-16-7-3-4-8-17(16)20-18/h1-11H,12H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOENYQZRXBUTBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(naphthalen-2-yloxymethyl)-1H-benzimidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396615.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-tert-butylbenzoate](/img/structure/B2396621.png)

![5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2396624.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B2396626.png)

![3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2396629.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide](/img/structure/B2396631.png)